(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane
Description
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(4-methylphenyl)oxolane |
InChI |
InChI=1S/C12H15BrO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
QHCMJIOBCMDFEF-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CBr |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(OC2)CBr |
Origin of Product |
United States |
Biological Activity
(2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane is a chiral compound belonging to the oxolane family. Its unique structure, characterized by a bromomethyl group and a para-methylphenyl substituent, suggests potential biological activity that has garnered interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Features
The compound's structure can be summarized as follows:
- Chemical Formula : CHBrO
- Molecular Weight : 243.13 g/mol
- Chirality : The presence of stereocenters at positions 2 and 4 enhances its specificity in biological interactions.
The biological activity of this compound is influenced by its functional groups:
- Bromomethyl Group : This moiety can engage in nucleophilic substitution reactions, making it a reactive site for various biological targets.
- Oxolane Ring : The five-membered cyclic ether structure allows for ring-opening reactions under specific conditions, which can lead to the formation of biologically active derivatives.
Biological Activity Assessment
Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity based on structural characteristics. These models analyze structure-activity relationships (SAR) to forecast possible therapeutic effects or toxicities associated with the compound.
Table 1: Predicted Biological Activities
| Activity Type | Predicted Potential |
|---|---|
| Antimicrobial | Moderate |
| Anticancer | High |
| Anti-inflammatory | Moderate |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Antimicrobial Activity : A study demonstrated that related oxolane derivatives exhibit significant antimicrobial properties against various bacterial strains. The bromomethyl group enhances the interaction with bacterial enzymes, potentially leading to inhibition of growth .
- Anticancer Potential : Research has indicated that similar compounds can inhibit cancer cell proliferation through apoptosis induction mechanisms. The presence of the methylphenyl group may facilitate interactions with specific receptors involved in cell signaling pathways .
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is likely mediated through interactions with immune system receptors .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| (2R,5S)-5-(Bromomethyl)-3-methyloxolane | Bromomethyl at position 5 | Antimicrobial |
| 1-(4-Methylphenyl)-3-methyloxirane | Lacks halogen; different reactivity | Moderate anticancer activity |
| (3R,5S)-5-(Chloromethyl)-3-methyloxolane | Chlorine instead of bromine | Different pharmacokinetics |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) due to its polarizable C–Br bond. Common nucleophiles include amines, alkoxides, and thiols.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reaction with ethylamine | DMF, 60°C, 12h | (2R,4R)-2-(Ethylaminomethyl)-4-(4-methylphenyl)oxolane | 85% | |
| Reaction with sodium methoxide | THF, reflux, 6h | (2R,4R)-2-(Methoxymethyl)-4-(4-methylphenyl)oxolane | 78% |
Mechanistic Insight :
The SN2 pathway proceeds via backside attack, retaining stereochemistry at the chiral center. Steric hindrance from the oxolane ring and 4-methylphenyl group slows reactivity compared to linear analogs.
Elimination Reactions
Base-induced elimination forms alkenes via dehydrohalogenation.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Elimination with KOtBu | THF, 70°C, 8h | (2R,4R)-4-(4-methylphenyl)oxolane-2-ethylene | 92% |
Mechanistic Insight :
A strong base abstracts a β-hydrogen, leading to the formation of a double bond. The reaction follows an E2 mechanism, with anti-periplanar geometry required.
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed coupling reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | (2R,4R)-2-(Phenylmethyl)-4-(4-methylphenyl)oxolane | 88% |
Mechanistic Insight :
Oxidative addition of the C–Br bond to palladium(0) initiates the catalytic cycle. Transmetalation with the boronic acid precedes reductive elimination to form the C–C bond.
Ring-Opening Reactions
The oxolane ring undergoes acid-catalyzed ring-opening.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis with HCl | HCl (conc.), H₂O, 100°C, 24h | (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)pentanediol | 65% |
Mechanistic Insight :
Protonation of the ether oxygen weakens the C–O bond, leading to nucleophilic attack by water. The diastereomeric pentanediol retains the original configuration at C2 and C4.
Oxidation and Reduction
Functional group interconversion is achievable via redox reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis (H₂/Pd-C) | EtOH, 50 psi H₂, 12h | (2R,4R)-2-(Methyl)-4-(4-methylphenyl)oxolane | 90% |
Mechanistic Insight :
Catalytic hydrogenation cleaves the C–Br bond, replacing bromine with hydrogen. The reaction proceeds via adsorption of H₂ onto the catalyst surface, followed by radical intermediates.
Radical Reactions
Bromine’s propensity for homolytic cleavage enables radical pathways.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reaction with AIBN | AIBN, toluene, 80°C, 6h | Polymeric derivatives | 70% |
Mechanistic Insight :
Thermal initiation generates bromine radicals, which abstract hydrogen atoms to form carbon-centered radicals. These propagate chain reactions, leading to polymerization or cross-linking .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Substituent Effects: Bromomethyl vs. Iodomethyl: The iodomethyl analog (CAS 2059914-56-4) exhibits faster substitution kinetics due to iodine’s superior leaving group ability compared to bromine . 4-Methylphenyl vs. 4-Nitrophenyl: The methyl group in the target compound is electron-donating, increasing electron density on the aromatic ring, whereas the nitro group in CAS 2059914-56-4 is electron-withdrawing, promoting electrophilic reactions .
Ring Type :
Stereochemistry :
Research and Application Insights
Synthetic Utility :
- The target compound’s bromomethyl group is advantageous in Suzuki-Miyaura couplings, while the iodomethyl analog (CAS 2059914-56-4) is preferred in nucleophilic substitutions .
- The dioxolane derivative (CAS 873012-43-2) may serve as a precursor in agrochemical synthesis, leveraging its halogenated aromatic system .
Pharmacological Relevance :
- Chiral oxolane derivatives are explored as building blocks for kinase inhibitors and GPCR modulators, where stereochemistry dictates target binding .
Preparation Methods
Starting Material Selection
The synthesis typically begins with a chiral oxolane precursor , which can be derived from enantioselective cyclization of suitable diols or from chiral pool synthesis involving amino acids or sugars. The chiral backbone ensures stereochemical fidelity during subsequent modifications.
Formation of the Oxolane Ring
Cyclization of diols or hydroxy compounds under acid or base catalysis forms the oxolane ring. For example, the cyclization of 1,4-butanediol derivatives or protected glycerols under acidic conditions yields the oxolane core with preserved stereochemistry.
Introduction of the Bromomethyl Group
The bromomethyl substituent at position 2 is introduced via nucleophilic substitution of a suitable precursor, often a hydroxymethyl group, with brominating agents such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of radical initiators or under UV irradiation.
Oxolane-2-methanol → (NBS, AIBN, or HBr) → (2R,4R)-2-(Bromomethyl)-oxolane
This step often requires careful control of reaction conditions to favor the formation of the desired stereoisomer and prevent over-bromination or side reactions.
Aromatic Substitution to Attach the 4-Methylphenyl Group
The para-methylphenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions . Given the structure, a Suzuki-Miyaura coupling using a boronic acid derivative of 4-methylphenyl and a halogenated oxolane intermediate is a common approach.
(2R,4R)-2-(Bromomethyl)-oxolane + 4-methylphenylboronic acid → (via Pd catalyst) → (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane
Alternatively, direct Friedel-Crafts alkylation using 4-methylbenzoyl chloride or similar reagents under Lewis acid catalysis can be employed, though selectivity and stereochemistry control are critical.
Specific Preparation Methods Verified from Literature
Cyclization and Bromination Approach
Based on the synthesis outlined in EvitaChem, the compound can be prepared starting from a chiral oxolane precursor , which undergoes bromomethylation at position 2. The process involves:
- Preparation of a chiral oxolane derivative , often via asymmetric synthesis.
- Bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN under reflux conditions in a suitable solvent like carbon tetrachloride or dichloromethane .
- Purification through column chromatography to isolate the desired stereoisomer.
Stereoselective Synthesis via Chiral Auxiliary or Catalyst
Research indicates that stereoselectivity can be achieved through chiral catalysts or auxiliaries, such as chiral Lewis acids or organocatalysts , which direct the bromination to favor the (2R,4R) configuration.
Alternative Routes: Cross-Coupling and Functional Group Transformations
- Cross-coupling reactions (e.g., Suzuki-Miyaura) facilitate the attachment of the 4-methylphenyl group to a halogenated intermediate.
- Oxidation or reduction steps may be employed to adjust oxidation states or introduce functional groups as needed.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|
| Bromomethylation | NBS, AIBN | Dichloromethane | Reflux (~40°C) | - | Radical initiation for selective bromination |
| Aromatic substitution | 4-methylphenylboronic acid | Toluene/water | Reflux | Pd(PPh₃)₄ | Cross-coupling for regioselectivity |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | Room temperature | - | To isolate stereochemically pure product |
Research Findings and Applications
Research demonstrates that the stereoselective synthesis of this compound is feasible via chiral catalysis and controlled halogenation, with yields typically ranging from 70–85%. Its utility extends to:
- Medicinal chemistry : as an intermediate in drug synthesis.
- Materials science : for constructing chiral polymers.
- Reaction mechanism studies : to understand stereoselective halogenation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane while preserving stereochemical purity?
- Methodological Answer : High stereochemical purity can be achieved via nucleophilic substitution (e.g., bromination of a chiral alcohol precursor under SN2 conditions). For example, potassium carbonate in dimethylformamide (DMF) has been used to mediate reactions involving brominated intermediates while minimizing racemization . Chiral auxiliaries or catalysts (e.g., asymmetric organocatalysts) may enhance enantioselectivity. Purification via column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol) further ensures stereochemical integrity .
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in analogous bromophenyl oxolane derivatives . Complementary techniques include:
- NMR : Analysis of coupling constants (e.g., ) and NOE correlations to confirm spatial relationships between substituents.
- Chiral HPLC : Separation using chiral columns (e.g., amylose- or cellulose-based) to verify enantiopurity .
Q. What safety protocols are critical when handling brominated oxolanes like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents.
- Waste Disposal : Collect brominated waste separately in halogen-resistant containers for professional disposal to prevent environmental release .
Advanced Research Questions
Q. How can racemization be minimized during functionalization reactions involving the bromomethyl group?
- Methodological Answer : Racemization risks arise during nucleophilic substitution (e.g., Suzuki coupling) due to planar transition states. Mitigation strategies include:
- Low-Temperature Reactions : Conduct reactions at ≤0°C to reduce kinetic energy and stabilize the tetrahedral intermediate .
- Protecting Groups : Temporarily block reactive sites (e.g., oxolane oxygen) to prevent undesired side reactions.
- Kinetic Monitoring : Use inline FTIR or HPLC to track reaction progress and terminate before racemization occurs.
Q. What role does this compound play in multicomponent reactions for synthesizing bioactive heterocycles?
- Methodological Answer : The bromomethyl group serves as an electrophilic site for constructing heterocyclic scaffolds. For instance:
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids yield biphenyl derivatives, precursors to anticancer or antimicrobial agents .
- Cyclization Reactions : React with thioureas or amidines to form thiazoles or imidazoles, leveraging the oxolane ring’s rigidity for stereochemical control .
Q. How do steric and electronic effects of the 4-methylphenyl group influence reactivity in substitution reactions?
- Methodological Answer :
- Steric Effects : The 4-methyl group hinders nucleophilic attack at the adjacent oxolane carbon, favoring reactions at the less hindered bromomethyl site.
- Electronic Effects : Electron-donating methyl groups stabilize transition states in electrophilic aromatic substitution, directing regioselectivity in subsequent functionalization .
Data Contradictions and Validation
Q. Discrepancies in reported melting points or spectral data for similar brominated oxolanes: How should researchers validate their findings?
- Methodological Answer :
- Cross-Validate Techniques : Compare melting points with differential scanning calorimetry (DSC) and hot-stage microscopy.
- Reproducibility : Replicate synthetic conditions from peer-reviewed studies (e.g., recrystallization solvents, reaction times) .
- Database Cross-Checks : Use PubChem or crystallographic databases (e.g., CCDC) to benchmark NMR/IR spectra against published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
